1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide core substituted at the 1-position with a 4-isopropylbenzothiazole moiety.
Properties
IUPAC Name |
1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9(2)10-5-3-7-12-13(10)17-15(20-12)18-8-4-6-11(18)14(16)19/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTOGSJXNBWSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable pyrrolidine derivative. One common method includes the reaction of 2-aminobenzothiazole with itaconic acid in the presence of acetic acid at elevated temperatures . Another approach involves heating 2-aminobenzothiazole with itaconic acid under reflux conditions in isopropanol with acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent-free conditions or the use of green solvents may also be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties. Specifically, 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) tests, revealing promising results that suggest its potential use in developing new antibiotics .
Material Science
Polymer Applications
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies have indicated that adding this compound can improve thermal stability and mechanical strength in polymer composites. This application is particularly relevant in the development of advanced materials for automotive and aerospace industries .
Agrochemicals
Pesticidal Activity
The compound has also been investigated for its potential as a pesticide. Field trials have shown that formulations containing this compound effectively control pest populations while being environmentally friendly. Its mode of action appears to disrupt the nervous system of target pests, making it a candidate for developing safer agricultural chemicals .
| Activity Type | Test Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF7 (Breast Cancer) | 12.5 | |
| Antibacterial | E. coli | 15 | |
| Antifungal | C. albicans | 20 |
Table 2: Material Properties Enhancement
| Property | Base Polymer | Enhanced Value | Reference |
|---|---|---|---|
| Thermal Stability | Polypropylene | +25% | |
| Mechanical Strength | Polyethylene | +30% |
Case Studies
Case Study 1: Antitumor Efficacy
A recent study published in a peer-reviewed journal assessed the antitumor efficacy of various benzothiazole derivatives, including this compound. The research highlighted its ability to induce apoptosis in MCF7 cells via caspase activation pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Pesticidal Formulation Development
Field trials conducted on crops treated with a pesticide formulation containing this compound demonstrated significant reductions in pest populations compared to untreated controls. The study concluded that the compound could serve as an effective alternative to conventional pesticides, aligning with sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the binding affinity and selectivity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Structural Differences
Notes:
Pharmacological and Binding Properties
Insights :
Biological Activity
1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide, also known by its chemical identifiers including CHEMBL138762, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 645.7 g/mol. The compound features a pyrrolidine ring substituted with a benzothiazole moiety, which is significant for its biological activity.
Research indicates that the compound exhibits various biological activities primarily through inhibition of specific enzymes and receptors. It has shown potential as an anti-inflammatory agent , with studies suggesting that it may inhibit pro-inflammatory cytokines such as IL-17 and TNFα in vitro and in vivo models .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit certain enzymes involved in inflammatory pathways. For instance, compounds structurally related to this compound have been shown to possess IC50 values in the low micromolar range against various targets .
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | IL-17 & TNFα production | 0.1 - 1 | Inhibitory activity observed |
| Related Benzothiazole Derivative | sEH Inhibition | 0.016 - 0.050 | Enhanced bioavailability |
In Vivo Studies
In vivo studies have further supported the anti-inflammatory potential of this compound. For example, administration in animal models has shown significant reductions in inflammatory markers following treatment with related benzothiazole derivatives .
Case Studies
Several case studies highlight the efficacy of the compound in treating conditions characterized by inflammation:
- Case Study on Arthritis : A study involving animal models of arthritis demonstrated that treatment with the compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines .
- Cancer Research : Another study explored the use of benzothiazole derivatives in cancer therapy, where compounds similar to this compound showed promise in inhibiting tumor growth by modulating inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
